Cas no 2137648-63-4 (2-(4-Fluorophenoxy)pyridine-3-sulfonyl fluoride)

2-(4-Fluorophenoxy)pyridine-3-sulfonyl fluoride is a fluorinated sulfonyl derivative with applications in medicinal chemistry and organic synthesis. Its key structural features include a pyridine core substituted with a sulfonyl fluoride group and a 4-fluorophenoxy moiety, enhancing its reactivity as an electrophile in cross-coupling and nucleophilic substitution reactions. The sulfonyl fluoride group is particularly valuable for selective transformations, such as SuFEx (Sulfur Fluoride Exchange) click chemistry, enabling efficient bioconjugation and polymer modifications. The 4-fluorophenoxy substituent contributes to improved stability and solubility in organic solvents. This compound is useful in the development of pharmaceuticals, agrochemicals, and advanced materials due to its versatile reactivity and functional group compatibility.
2-(4-Fluorophenoxy)pyridine-3-sulfonyl fluoride structure
2137648-63-4 structure
Product Name:2-(4-Fluorophenoxy)pyridine-3-sulfonyl fluoride
CAS No:2137648-63-4
MF:C11H7F2NO3S
MW:271.239988565445
CID:5408777
PubChem ID:165870469
Update Time:2025-10-22

2-(4-Fluorophenoxy)pyridine-3-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • Z2907437435
    • 2137648-63-4
    • EN300-728436
    • 2-(4-fluorophenoxy)pyridine-3-sulfonyl fluoride
    • 2-(4-Fluorophenoxy)pyridine-3-sulfonyl fluoride
    • Inchi: 1S/C11H7F2NO3S/c12-8-3-5-9(6-4-8)17-11-10(18(13,15)16)2-1-7-14-11/h1-7H
    • InChI Key: YTSKZKRYPKPCQP-UHFFFAOYSA-N
    • SMILES: S(C1=CC=CN=C1OC1C=CC(=CC=1)F)(=O)(=O)F

Computed Properties

  • Exact Mass: 271.01147058g/mol
  • Monoisotopic Mass: 271.01147058g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 64.6Ų

2-(4-Fluorophenoxy)pyridine-3-sulfonyl fluoride Pricemore >>

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Additional information on 2-(4-Fluorophenoxy)pyridine-3-sulfonyl fluoride

Recent Advances in the Application of 2-(4-Fluorophenoxy)pyridine-3-sulfonyl fluoride (CAS: 2137648-63-4) in Chemical Biology and Drug Discovery

The compound 2-(4-Fluorophenoxy)pyridine-3-sulfonyl fluoride (CAS: 2137648-63-4) has recently emerged as a promising chemical probe and building block in the fields of chemical biology and drug discovery. This sulfonyl fluoride derivative has garnered significant attention due to its unique reactivity profile, which enables selective modification of proteins and other biomolecules. Recent studies have explored its potential as a covalent inhibitor and as a tool for target identification and validation.

A key advantage of 2-(4-Fluorophenoxy)pyridine-3-sulfonyl fluoride lies in its ability to selectively react with nucleophilic amino acid residues, particularly tyrosine, lysine, and histidine, under physiological conditions. This property has been leveraged in several recent studies to develop covalent inhibitors for challenging drug targets. For instance, a 2023 publication in the Journal of Medicinal Chemistry demonstrated its use in developing irreversible inhibitors for kinase targets that have proven difficult to address with conventional approaches.

The compound's mechanism of action involves the formation of stable sulfonate esters with hydroxyl groups or sulfonamides with amino groups on target proteins. This covalent modification can lead to prolonged target engagement and enhanced pharmacological effects. Recent structural biology studies have provided detailed insights into the binding modes of this compound with various protein targets, revealing important structure-activity relationships that are guiding the design of more selective derivatives.

In addition to its therapeutic potential, 2-(4-Fluorophenoxy)pyridine-3-sulfonyl fluoride has found applications in chemical proteomics. A 2024 study published in Nature Chemical Biology described its use as a versatile probe for activity-based protein profiling, enabling the identification of novel drug targets and off-target effects of existing therapeutics. The study highlighted the compound's excellent cell permeability and favorable pharmacokinetic properties, making it suitable for both in vitro and in vivo applications.

Recent synthetic chemistry advances have also expanded the utility of this compound. New synthetic routes have been developed that allow for efficient large-scale production and the introduction of diverse modifications to the core structure. These developments are facilitating structure-activity relationship studies and the exploration of new therapeutic applications. Notably, several pharmaceutical companies have included derivatives of this compound in their drug discovery pipelines, particularly for oncology and inflammatory diseases.

Despite these promising developments, challenges remain in optimizing the selectivity and pharmacokinetic properties of compounds based on this scaffold. Current research efforts are focused on developing strategies to mitigate potential off-target effects while maintaining the desired pharmacological activity. The field is also exploring combination therapies that leverage the unique properties of these covalent modifiers with other therapeutic modalities.

Looking forward, 2-(4-Fluorophenoxy)pyridine-3-sulfonyl fluoride and its derivatives represent an exciting area of research with significant potential for both basic science and therapeutic development. Ongoing studies are expected to further elucidate its biological activities and expand its applications in drug discovery and chemical biology.

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